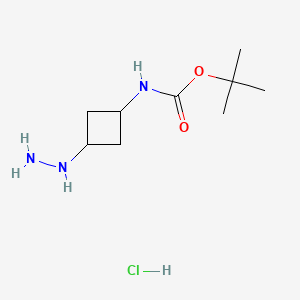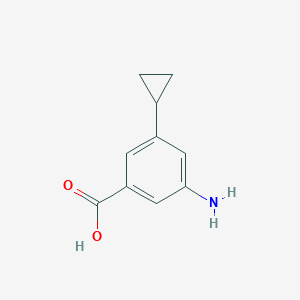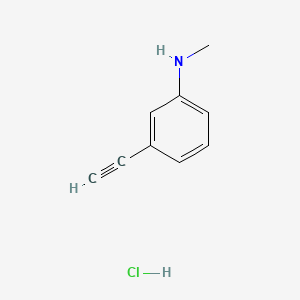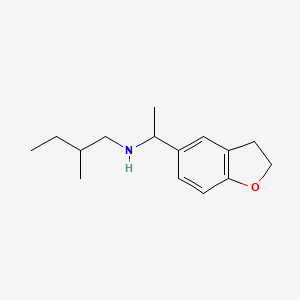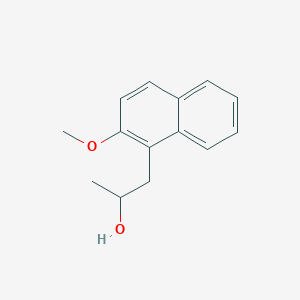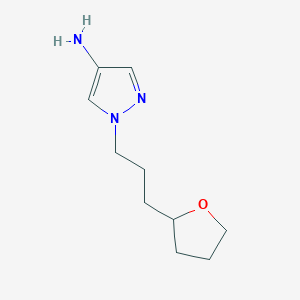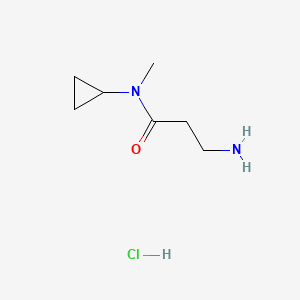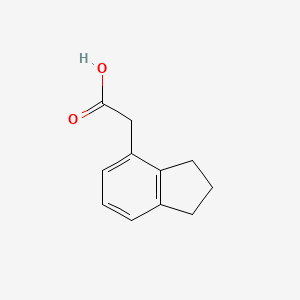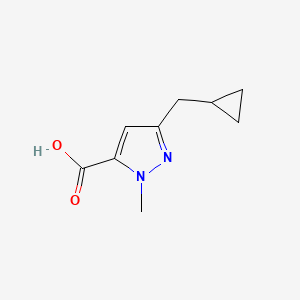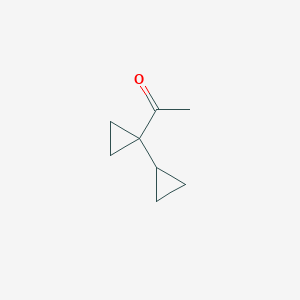
1-(1-Cyclopropylcyclopropyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclopropylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C₇H₁₀O It is a ketone characterized by the presence of two cyclopropyl groups attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylcyclopropyl)ethan-1-one typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylcarbinol with a strong acid, such as sulfuric acid, to form the corresponding cyclopropyl ketone. Another approach involves the use of cyclopropylmethyl bromide and a base like potassium tert-butoxide to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions: 1-(1-Cyclopropylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
科学的研究の応用
1-(1-Cyclopropylcyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Cyclopropylcyclopropyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Cyclopropyl methyl ketone: Shares the cyclopropyl group but differs in the overall structure.
Acetylcyclopropane: Another cyclopropyl-containing ketone with different properties.
Cyclopropyl methyl ketone: Similar in structure but with variations in the substituents.
Uniqueness: 1-(1-Cyclopropylcyclopropyl)ethan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
1-(1-cyclopropylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H12O/c1-6(9)8(4-5-8)7-2-3-7/h7H,2-5H2,1H3 |
InChIキー |
JFPKCEDLTWPCSZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CC1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


